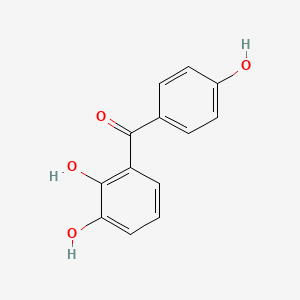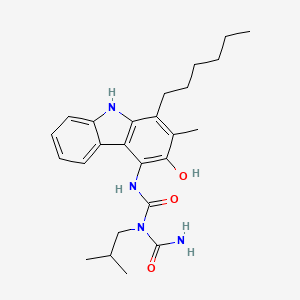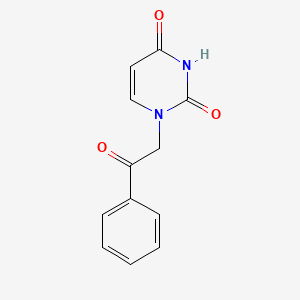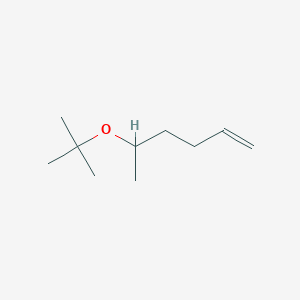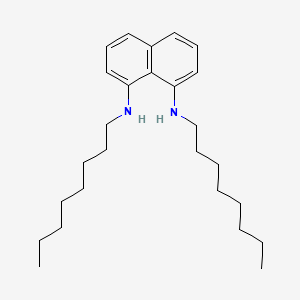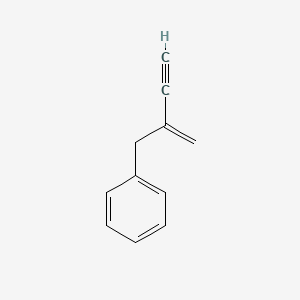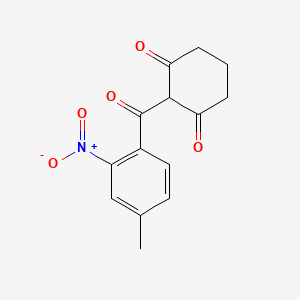![molecular formula C18H19F3S B14277870 4-Pentyl-4'-[(trifluoromethyl)sulfanyl]-1,1'-biphenyl CAS No. 136101-17-2](/img/structure/B14277870.png)
4-Pentyl-4'-[(trifluoromethyl)sulfanyl]-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Pentyl-4’-[(trifluoromethyl)sulfanyl]-1,1’-biphenyl: is an organic compound characterized by the presence of a biphenyl core substituted with a pentyl group and a trifluoromethylsulfanyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pentyl-4’-[(trifluoromethyl)sulfanyl]-1,1’-biphenyl typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.
Introduction of the Pentyl Group: The pentyl group can be introduced via a Friedel-Crafts alkylation reaction, where the biphenyl core reacts with a pentyl halide in the presence of a Lewis acid catalyst.
Addition of the Trifluoromethylsulfanyl Group: The trifluoromethylsulfanyl group can be introduced through a nucleophilic substitution reaction, where a suitable trifluoromethylsulfanyl reagent reacts with the biphenyl core.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include alkoxides and amines.
Major Products Formed:
Oxidation: Benzylic alcohols, ketones.
Reduction: Reduced biphenyl derivatives.
Substitution: Substituted biphenyl derivatives.
科学研究应用
Chemistry:
Biology:
Biomolecular Probes: The compound can be used as a probe in biological studies to investigate protein-ligand interactions and enzyme activities.
Medicine:
Drug Development: The compound’s unique chemical properties make it a potential candidate for drug development, particularly in the design of novel therapeutic agents.
Industry:
作用机制
The mechanism of action of 4-Pentyl-4’-[(trifluoromethyl)sulfanyl]-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes, or as a probe, interacting with biomolecules in biological studies . The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity and electron-withdrawing properties, influencing its reactivity and interactions .
相似化合物的比较
4-Pentylbiphenyl: Lacks the trifluoromethylsulfanyl group, resulting in different chemical properties and reactivity.
4-[(Trifluoromethyl)sulfanyl]biphenyl:
属性
CAS 编号 |
136101-17-2 |
|---|---|
分子式 |
C18H19F3S |
分子量 |
324.4 g/mol |
IUPAC 名称 |
1-pentyl-4-[4-(trifluoromethylsulfanyl)phenyl]benzene |
InChI |
InChI=1S/C18H19F3S/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(13-11-16)22-18(19,20)21/h6-13H,2-5H2,1H3 |
InChI 键 |
NCYKTFFOTCEIJF-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)SC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[Ethyne-1,2-diyldi(4,1-phenylene)]bis(trimethylsilane)](/img/structure/B14277789.png)
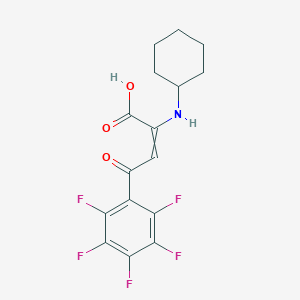
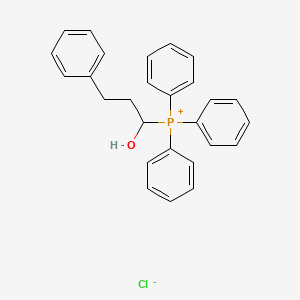
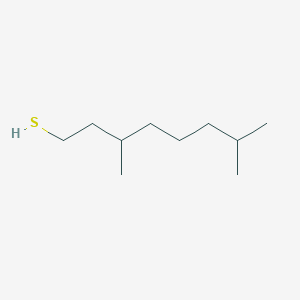
![Benzamide, N-[4-(phenylamino)butyl]-](/img/structure/B14277812.png)

![N-[2-(Cyclopent-2-en-1-yl)phenyl]acetamide](/img/structure/B14277822.png)
